molecular formula C7H11NO B085422 Hexahydropyrrolizin-1-one CAS No. 14174-83-5

Hexahydropyrrolizin-1-one

Cat. No. B085422
CAS RN: 14174-83-5
M. Wt: 125.17 g/mol
InChI Key: WYOIGGSUICKDNZ-UHFFFAOYSA-N
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Description

Hexahydropyrrolizin-1-one is a chemical compound with the molecular formula C7H11NO . Its average mass is 125.168 Da and its monoisotopic mass is 125.084061 Da .


Molecular Structure Analysis

The molecular structure of Hexahydropyrrolizin-1-one consists of a pyrrolizine core, which is a bicyclic structure composed of two fused five-membered rings . The compound also contains a ketone functional group, which is characterized by a carbon atom double-bonded to an oxygen atom .


Physical And Chemical Properties Analysis

Hexahydropyrrolizin-1-one has a molecular formula of C7H11NO, an average mass of 125.168 Da, and a monoisotopic mass of 125.084061 Da . Further physical and chemical properties such as melting point, boiling point, and solubility would require additional experimental data for accurate determination .

Safety and Hazards

The safety and hazards associated with Hexahydropyrrolizin-1-one are not well-documented. It is recommended to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe handling and storage procedures .

Mechanism of Action

Target of Action

Hexahydropyrrolizin-1-one is a metabolite produced by the fungus Botryosphaeria dothidea . The primary targets of this compound are free radicals . Free radicals are unstable atoms that can cause damage to cells, leading to illness and aging. They are involved in various biological processes, including cell signaling and apoptosis .

Mode of Action

Hexahydropyrrolizin-1-one interacts with free radicals, inhibiting their activity and preventing oxidative damage to vital molecules . This interaction disrupts the chain reactions caused by these radicals, thereby exerting its antioxidant effects .

Biochemical Pathways

Its antioxidant activity suggests that it may be involved in pathways related to oxidative stress and cellular aging . By inhibiting free radicals, Hexahydropyrrolizin-1-one could potentially influence various biochemical pathways and their downstream effects, including those related to inflammation, aging, and various diseases .

Result of Action

The primary result of Hexahydropyrrolizin-1-one’s action is the inhibition of free radicals, which leads to a reduction in oxidative stress . This can have various molecular and cellular effects, including the protection of cellular components from oxidative damage, potentially slowing down aging processes and mitigating the risk of various diseases .

Action Environment

The action, efficacy, and stability of Hexahydropyrrolizin-1-one can be influenced by various environmental factors. For instance, the production of this compound by Botryosphaeria dothidea may be influenced by the conditions of the fermentation process . Additionally, factors such as pH, temperature, and the presence of other compounds could potentially affect the stability and activity of Hexahydropyrrolizin-1-one.

properties

IUPAC Name

2,3,5,6,7,8-hexahydropyrrolizin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-3-5-8-4-1-2-6(7)8/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOIGGSUICKDNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)CCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276692
Record name Hexahydropyrrolizin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexahydropyrrolizin-1-one

CAS RN

14174-83-5
Record name Hexahydropyrrolizin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name hexahydro-1H-pyrrolizin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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